molecular formula C29H30N2O6 B613488 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid CAS No. 110990-07-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Cat. No. B613488
CAS RN: 110990-07-3
M. Wt: 502,57 g/mole
InChI Key: KRULQRVJXQQPQH-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Arndt-Eistert protocol, starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino hexanoic acid group, and a benzyloxycarbonyl group .

Scientific Research Applications

Mechanism of Action

Target of Action

FMOC-D-LYS(Z)-OH, also known as N-Fmoc-N’-Cbz-D-lysine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid, is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound works by protecting the amino group of the lysine residue during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Cbz (benzyloxycarbonyl) or Z group protects the epsilon-amino group of the lysine . These protecting groups prevent unwanted side reactions during the synthesis process. They can be selectively removed when the peptide synthesis is complete .

Biochemical Pathways

FMOC-D-LYS(Z)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled on a solid support, allowing for easy separation of the product from the reaction mixture. The Fmoc group is removed in the presence of a base, such as piperidine, revealing the free amino group that can react with the next Fmoc-protected amino acid .

Result of Action

The result of FMOC-D-LYS(Z)-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting the reactive groups on the lysine residue, it allows for the controlled formation of peptide bonds, leading to high yields of the desired peptide .

Action Environment

The action of FMOC-D-LYS(Z)-OH is influenced by several environmental factors. The temperature, pH, and the presence of other reagents can affect the efficiency of the peptide synthesis . Moreover, the choice of solvent can also have a significant impact on the reaction . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce the environmental impact .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRULQRVJXQQPQH-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654460
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid

CAS RN

110990-07-3
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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